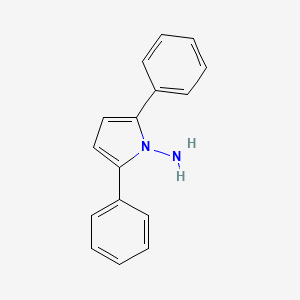

2,5-Diphenyl-pyrrol-1-ylamine

Description

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2,5-diphenylpyrrol-1-amine |

InChI |

InChI=1S/C16H14N2/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H,17H2 |

InChI Key |

QXGIEALBOGPCMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

The compound has shown promise as an anticancer agent through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival. Research indicates that 2,5-Diphenyl-pyrrol-1-ylamine may inhibit the growth of cancer cells by affecting their metabolic pathways and inducing apoptosis.

Case Studies:

- In Vitro Studies: A study evaluated the cytotoxic effects of 2,5-Diphenyl-pyrrol-1-ylamine against several cancer cell lines, including human melanoma (IGR39) and prostate cancer (PPC-1). The results demonstrated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

- Selectivity: The compound exhibited selective toxicity towards cancer cells compared to normal fibroblasts, indicating its potential for targeted cancer therapy .

Data Table: Anticancer Activity Comparison

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| IGR39 | 15 | High |

| PPC-1 | 20 | Moderate |

| MDA-MB-231 | 25 | Low |

Anti-inflammatory Properties

Biological Activity:

this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory markers and pathways, making it a candidate for treating inflammatory diseases.

Case Studies:

- Preclinical Models: In animal models of inflammation, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Synthesis of this compound

The synthesis of this compound typically involves the Paal-Knorr reaction, which condenses anilines with diketones. The reaction conditions can be optimized to yield high purity and yield of the desired product.

Synthesis Procedure:

- Combine an appropriate aniline derivative with a diketone in a suitable solvent.

- Heat the mixture under reflux conditions for several hours.

- Isolate the product through filtration and recrystallization.

Comparison with Similar Compounds

2,5-Diphenyl-7-hydrazinopyrazolo[1,5-c]pyrimidine

3,5-Pyridinediamine, 2-(2,5-dimethyl-1-pyrrolidinyl)

- Core Structure : Pyridine (six-membered aromatic ring with one nitrogen atom).

- Substituents: Amino groups at 3- and 5-positions, 2,5-dimethylpyrrolidinyl at 2-position.

- CAS No.: 756498-41-6 .

Data Table: Comparative Analysis

| Compound Name | Core Structure | Key Substituents | Synthesis Method | Yield/Form | Potential Applications |

|---|---|---|---|---|---|

| 2,5-Diphenyl-pyrrol-1-ylamine | Pyrrole | Phenyl (2,5), amine (1) | Zn/AcOH deprotection | 88%, yellow solid | Synthetic intermediate, materials |

| 2,5-Diphenyl-7-hydrazinopyrazolo[1,5-c]pyrimidine | Pyrazolo-pyrimidine | Phenyl (2,5), hydrazine (7) | Condensation with isatin derivatives | Not specified, orange needles | Pharmaceutical intermediates |

| 3,5-Pyridinediamine, 2-(2,5-dimethyl-1-pyrrolidinyl) | Pyridine | Amino (3,5), dimethylpyrrolidinyl (2) | Not reported | Not reported | Ligands, drug discovery |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants :

-

1,4-Diphenylbutane-1,4-dione (1.0 equiv)

-

Ammonium acetate (2.0 equiv) or aqueous ammonia

-

-

Solvent : Acetic acid or ethanol

-

Temperature : Reflux (80–120°C)

-

Time : 4–12 hours

Mechanistic Insight :

The reaction proceeds via enamine intermediate formation, followed by cyclization and dehydration. The electron-withdrawing phenyl groups at the 2- and 5-positions stabilize the aromatic ring, favoring high regioselectivity.

Limitations :

-

Requires high-purity diketones, which are challenging to synthesize.

-

Competing side reactions (e.g., over-alkylation) may reduce yields.

Condensation with Aromatic Aldehydes

Aryl aldehydes can condense with pre-formed pyrrolamines to introduce substituents. For example, 2,4-diphenyl-1H-pyrrol-1-amine reacts with benzaldehyde derivatives to form Schiff base intermediates, which are subsequently reduced to the target amine.

Stepwise Protocol

-

Schiff Base Formation :

-

Reductive Amination :

Advantages :

Drawbacks :

Heterocyclization of Chloroacetyl Intermediates

Chloroacetylation followed by heterocyclization offers a versatile route to polysubstituted pyrroles. This method, detailed in OSTI Document 1628471, involves:

Key Data

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Chloroacetylation | Chloroacetonitrile, HCl | Diethyl ether, 5–10°C | 87% |

| Heterocyclization | Thiourea, K₂CO₃ | DMF, 60–70°C, 2 hours | 69% |

Applications :

Domino Methodology via Alkynyl Vinyl Hydrazides

A metal-free domino reaction developed by Aksenov et al. (2021) constructs 2-aminopyrroles from alkynyl vinyl hydrazides. This method involves:

-

Propargylic 3,4-Diaza-Cope Rearrangement : Thermal reorganization of the hydrazide to form an enamine intermediate.

-

5-Exo-Dig N-Cyclization : Cyclization to yield the pyrrole core.

Experimental Highlights

-

Substrates : 3-Phenylpropiolaldehyde-derived hydrazides.

-

Conditions : Xylenes, reflux (140°C), 24 hours.

Strengths :

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Key Advantage |

|---|---|---|---|---|

| Paal-Knorr | 60–75 | Moderate | High | One-step synthesis |

| Reductive Amination | 70–78 | High | Moderate | Modular substitution |

| Heterocyclization | 69–87 | High | High | Versatile functionalization |

| Domino Reaction | 82 | Moderate | Low | Metal-free, sustainable |

Q & A

Q. Table 1: Comparative Yields Under Different Reaction Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Dioxane | None | 80 | 72 | |

| THF | ZnCl₂ | 60 | 58 | |

| DMF | FeCl₃ | 100 | 68 |

Q. Table 2: Biological Activity of Analogous Pyrrole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluoro-phenyl analog | β-Lactamase | 12.3 | |

| This compound | Tyrosine Kinase | 45.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.